4-Methylheptan-1-amine

Catalog No.
S14177215
CAS No.
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylheptan-1-amine

Product Name

4-Methylheptan-1-amine

IUPAC Name

4-methylheptan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3

InChI Key

FFAFBLIKEVZQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCN

4-Methylheptan-1-amine is an organic compound classified as a primary amine, characterized by the presence of an amino group (-NH2) attached to a heptane backbone with a methyl substituent at the fourth carbon position. Its molecular formula is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 129.24 g/mol. The compound exhibits a linear structure with a single amino group that contributes to its reactivity and potential biological activity.

Typical of primary amines:

  • Alkylation: The amino group can react with alkyl halides to form secondary amines. This reaction involves nucleophilic substitution where the nitrogen atom attacks the carbon atom of the alkyl halide, leading to the formation of an alkylated product.
  • Acylation: The compound can also undergo acylation reactions, where it reacts with acid chlorides or anhydrides to form amides. This process involves nucleophilic acyl substitution, resulting in the formation of an amide bond .
  • Hofmann Elimination: 4-Methylheptan-1-amine can be converted into alkenes via Hofmann elimination. In this reaction, the amine is first converted into a quaternary ammonium salt through methylation, followed by elimination to yield an alkene .

4-Methylheptan-1-amine can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of ketones or aldehydes with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .
  • Alkylation of Ammonia: The compound can be synthesized by reacting ammonia with 1-bromo-4-methylheptane, leading to the formation of 4-Methylheptan-1-amine through nucleophilic substitution .
  • Curtius Rearrangement: This method involves converting an acyl azide into a primary amine, which can also yield 4-Methylheptan-1-amine depending on the starting materials used .

4-Methylheptan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its amine functionality, it may serve as a building block for drug synthesis or as an intermediate in pharmaceutical formulations.
  • Chemical Synthesis: The compound can be utilized in organic synthesis as a reagent for creating more complex molecules through its reactivity in alkylation and acylation reactions.

Several compounds share structural similarities with 4-Methylheptan-1-amine, including:

Compound NameStructureKey Features
3-Methylhexan-1-amineC7H17NSimilar chain length; different methyl position
2-Ethylhexan-1-amineC8H17NSimilar chain length; ethyl substituent
Octan-1-amineC8H19NLonger carbon chain; no branching

Uniqueness

4-Methylheptan-1-amine is unique due to its specific branching at the fourth carbon position, which may influence its physical properties and reactivity compared to straight-chain and differently branched amines. This structural feature could also affect its biological activity and applications in pharmaceuticals.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

129.151749610 g/mol

Monoisotopic Mass

129.151749610 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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